5-methoxy-N-(3-methoxypropyl)-2-nitroaniline
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Overview
Description
5-methoxy-N-(3-methoxypropyl)-2-nitroaniline is an organic compound with the molecular formula C12H16N2O5 It is a derivative of aniline, featuring methoxy and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-N-(3-methoxypropyl)-2-nitroaniline typically involves the nitration of 5-methoxyaniline followed by alkylation with 3-methoxypropyl halide. The nitration reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the ortho position relative to the methoxy group. The subsequent alkylation step involves the reaction of the nitrated intermediate with 3-methoxypropyl halide in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-N-(3-methoxypropyl)-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Reduction: 5-methoxy-N-(3-methoxypropyl)-2-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
5-methoxy-N-(3-methoxypropyl)-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-methoxy-N-(3-methoxypropyl)-2-nitroaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT): A tryptamine derivative with hallucinogenic properties.
5-methoxy-N-(3-methoxypropyl)-2-nitrobenzamide: A structurally similar compound with different functional groups.
Uniqueness
5-methoxy-N-(3-methoxypropyl)-2-nitroaniline is unique due to its specific combination of methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H16N2O4 |
---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
5-methoxy-N-(3-methoxypropyl)-2-nitroaniline |
InChI |
InChI=1S/C11H16N2O4/c1-16-7-3-6-12-10-8-9(17-2)4-5-11(10)13(14)15/h4-5,8,12H,3,6-7H2,1-2H3 |
InChI Key |
VTKHECQPSWGDCA-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC1=C(C=CC(=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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